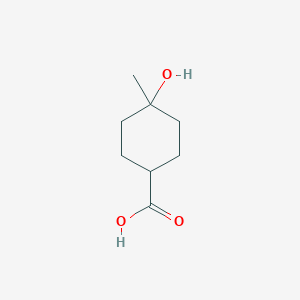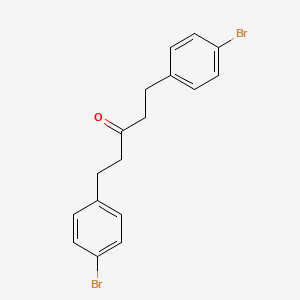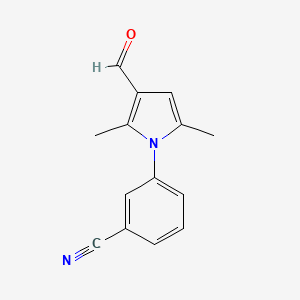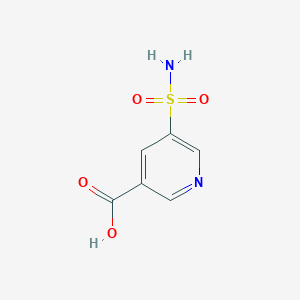
2-Pyrrolidineacetamide
Descripción general
Descripción
Piracetam is a nootropic drug in the racetams group . It is considered the first smart drug and is still one of the most popular. It is said to increase cognitive functions including memory and learning . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .
Synthesis Analysis
The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamide is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride . High-pressure recrystallisation of aqueous and methanolic solutions of piracetam contained in a diamond-anvil cell at pressures of 0.07–0.4 GPa resulted in the formation of a new high-pressure polymorph of piracetam .Molecular Structure Analysis
Piracetam has a molecular weight of 142.1558 . Its IUPAC Standard InChI isInChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2, (H2,7,9) . Chemical Reactions Analysis
Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
Piracetam is a cyclic derivative of the neurotransmitter GABA . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid .Aplicaciones Científicas De Investigación
Psychotropic Effects
2-Pyrrolidineacetamide derivatives are known as biologically active compounds exhibiting psychotropic effects . These effects can influence mood, perception, consciousness, and behavior, making these compounds potentially useful in the treatment of various mental health disorders .
Cerebroprotective Effects
These compounds also exhibit cerebroprotective effects . This means they can help protect the brain from damage or injury, potentially aiding in the treatment of conditions like stroke, traumatic brain injury, or neurodegenerative diseases .
Treatment of Central Nervous System Disorders
Medicinals based on 2-Pyrrolidineacetamide are widely used for the treatment of central nervous system and cerebrovascular disorders . This includes conditions like multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease .
Memory and Learning Enhancement
Piracetam, a derivative of 2-Pyrrolidineacetamide, is a nootropic drug, which enhances memory and facilitates learning . This makes it potentially useful in treating conditions like dementia or cognitive impairment, or even in healthy individuals seeking to improve their cognitive performance .
Vasodilation and Improved Blood Flow
Piracetam also acts as a vasodilator and improves blood flow . This could make it useful in the treatment of conditions like peripheral vascular disease or other conditions characterized by poor blood flow .
Treatment of Balance Problems
In addition to its other effects, piracetam is also used to treat balance problems . This could potentially make it useful in conditions like vertigo, Meniere’s disease, or other disorders affecting balance .
Mecanismo De Acción
Target of Action
2-Pyrrolidineacetamide, also known as Piracetam, is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) . Its mechanism of action differs from that of endogenous gaba .
Mode of Action
Piracetam has neuroprotective and anticonvulsant properties and is reported to improve neural plasticity . It has effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium, hindering vasospasms, and facilitating microcirculation .
Biochemical Pathways
A 2-pyrrolidone biosynthesis pathway has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Pharmacokinetics
After oral ingestion, Piracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.6 L/kg and plasma protein binding is 0% . Approximately 100% of an administered dose is excreted as unchanged piracetam in urine .
Result of Action
Piracetam is a nootropic drug, which enhances memory and facilitates learning . It also acts as a vasodilator and improves blood flow . It has a potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .
Propiedades
IUPAC Name |
2-pyrrolidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMALDSHFYWVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidineacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



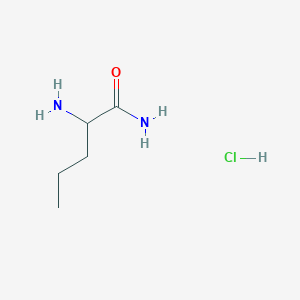

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)
![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)
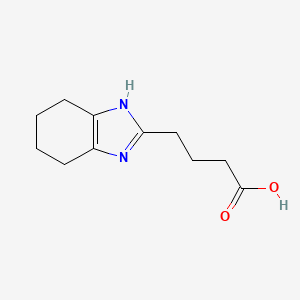


![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)
